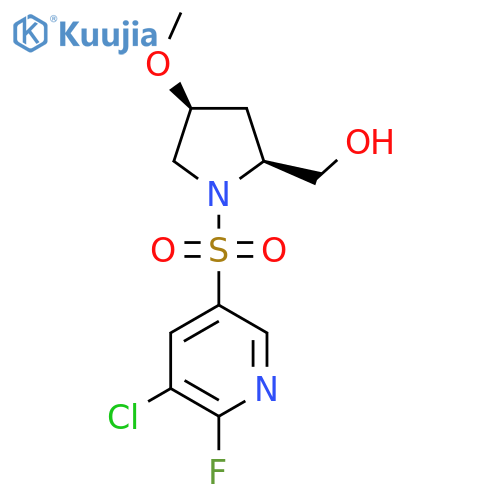

Cas no 2248506-93-4 ((2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol)

(2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol 化学的及び物理的性質

名前と識別子

-

- (2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol

- [(2S,4S)-1-[(5-chloro-6-fluoropyridin-3-yl)sulfonyl]-4-methoxypyrrolidin-2-yl]methanol

- [(2S,4S)-1-(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-yl]methanol

- 2248506-93-4

- Z3027211301

- AKOS034825206

- EN300-26608425

-

- インチ: 1S/C11H14ClFN2O4S/c1-19-8-2-7(6-16)15(5-8)20(17,18)9-3-10(12)11(13)14-4-9/h3-4,7-8,16H,2,5-6H2,1H3/t7-,8-/m0/s1

- InChIKey: HRBWUIFTPFARTE-YUMQZZPRSA-N

- ほほえんだ: ClC1=C(N=CC(=C1)S(N1C[C@H](C[C@H]1CO)OC)(=O)=O)F

計算された属性

- せいみつぶんしりょう: 324.0346840g/mol

- どういたいしつりょう: 324.0346840g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 88.1Ų

(2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26608425-0.05g |

[(2S,4S)-1-[(5-chloro-6-fluoropyridin-3-yl)sulfonyl]-4-methoxypyrrolidin-2-yl]methanol |

2248506-93-4 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

(2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol 関連文献

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

(2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanolに関する追加情報

Comprehensive Analysis of (2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol (CAS No. 2248506-93-4)

The compound (2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol (CAS 2248506-93-4) is a highly specialized chiral sulfonamide derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the fluoropyridine and methoxypyrrolidine moieties, contribute to its bioactivity and selectivity. Researchers are increasingly interested in this compound due to its role as a key intermediate in the synthesis of novel therapeutic agents targeting enzyme inhibition and receptor modulation.

Recent advancements in drug discovery have highlighted the importance of chiral sulfonamides like 2248506-93-4. The compound's stereochemistry (2S,4S configuration) is critical for its interaction with biological targets, making it a subject of extensive structure-activity relationship (SAR) studies. Its 5-chloro-6-fluoropyridin-3-yl group enhances binding affinity, while the methanol side chain improves solubility—a key consideration in modern formulation development.

In the context of green chemistry, synthetic routes for 2248506-93-4 are being optimized to reduce environmental impact. Questions like "How to improve the yield of (2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol?" frequently appear in scientific forums, reflecting the compound's industrial relevance. Analytical techniques such as HPLC chiral separation and X-ray crystallography are essential for quality control, addressing common search queries about "purity determination methods for sulfonamide derivatives".

The metabolic stability of 2248506-93-4 has garnered attention in ADME studies, particularly regarding its fluorine substitution effects on hepatic clearance. Patent literature reveals its utility in kinase inhibitor designs, aligning with trending searches for "next-generation heterocyclic pharmaceuticals". Computational chemists employ molecular docking to predict its interactions with proteins like BTK or JAK family enzymes—a hot topic in computer-aided drug design (CADD) communities.

From a regulatory perspective, 2248506-93-4 complies with major pharmacopeial standards, with researchers often searching for "ICH guidelines for sulfonamide impurities". Its methoxy group offers synthetic versatility, enabling derivatization for prodrug strategies—a technique gaining traction in targeted drug delivery systems. The compound's logP value and hydrogen bonding capacity make it a case study in lipinski's rule of five discussions.

Emerging applications in crop protection chemicals demonstrate the dual utility of 2248506-93-4, with its pyridine scaffold showing efficacy against plant pathogens. This aligns with growing interest in "sustainable agrochemicals" among agricultural researchers. Stability studies under various pH conditions and thermal stress provide crucial data for industrial scale-up, addressing practical concerns about "storage requirements for sulfonyl pyrrolidine derivatives".

In conclusion, (2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol represents a multifaceted compound bridging medicinal chemistry and material science. Its CAS 2248506-93-4 designation serves as a pivotal reference for researchers exploring heterocyclic building blocks with optimized pharmacokinetic profiles. Continuous innovation in its synthetic and analytical methodologies ensures its prominence in cutting-edge life science research.

2248506-93-4 ((2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol) 関連製品

- 1897793-30-4(5-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid)

- 57230-07-6(2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)

- 246028-92-2(3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile)

- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1306606-05-2(2-Pyridineethanamine, β-(2-phenylpropyl)-)

- 1643563-09-0(2-(Ethyl-d5)aniline)

- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)

- 1909309-87-0(2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride)

- 1261779-77-4(4-Chloromethyl-2,3,5,6-tetrafluoro-3'-(trifluoromethoxy)biphenyl)

- 1806316-84-6(3-Hydroxy-4-nitropyridine-2-acetonitrile)